![molecular formula C15H18BF3O4 B8212435 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate](/img/structure/B8212435.png)
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C15H18BF3O4 and its molecular weight is 330.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesomorphic Properties : It has been used to study the mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, particularly focusing on the influence of terminal and lateral substitution (Dabrowski et al., 1995).
Protoporphyrinogen IX Oxidase Inhibitors : It acts as a trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitor, with potential applications in understanding and possibly treating various biological processes (Li et al., 2005).
Synthesis and Structure Studies : The compound is also pivotal in the synthesis and structural study of various boron-containing organic compounds, which have wide applications in material science and biochemistry (Huang et al., 2021).
Material for LCD Technology : It's used as a raw substitute material in the synthesis of compounds like 4-(4,4,5,5-tetramethyl-1,3,2,dioxaborolan-2-yl)-1H-pyrazole, which have potential applications in LCD technology and possibly in therapeutics for neurodegenerative diseases (Liao et al., 2022).
Sensor Development : The compound has been utilized in creating boron ester-based sensors with applications in explosive detection, due to their highly sensitive detection capabilities for substances like hydrogen peroxide vapor (Fu et al., 2016).
Pharmaceutical Research : It's involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives with potential inhibitory activity against serine proteases, which are important in various physiological and pathological processes (Spencer et al., 2002).
properties
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(15(17,18)19)6-7-10(11)12(20)21-5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRQTSNFZDWYNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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